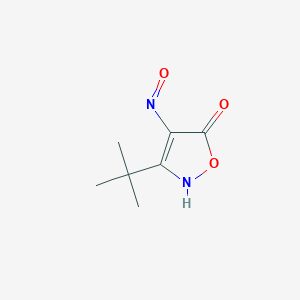
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a chemical compound that features a tert-butyl group, a hydroxyimino group, and an isoxazol-5(4H)-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one typically involves the reaction of tert-butyl isocyanide with hydroxylamine and an appropriate isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butyl)isoxazol-5-amine
- N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide
Uniqueness
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the tert-butyl group and the isoxazole core further enhances its stability and versatility in various applications.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3 |
InChI-Schlüssel |
VDVGSXJMJGWACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)ON1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



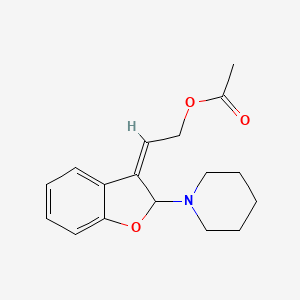
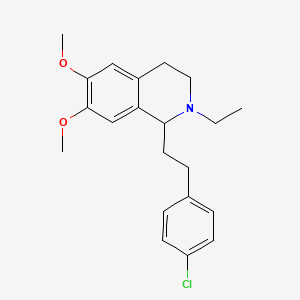
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
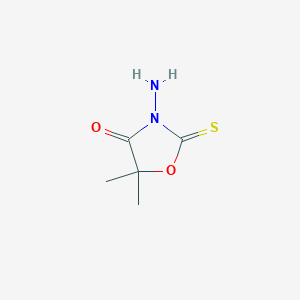
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
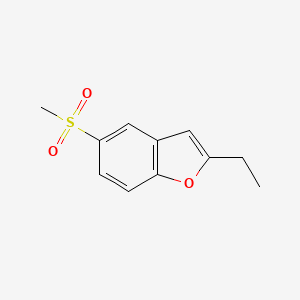
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
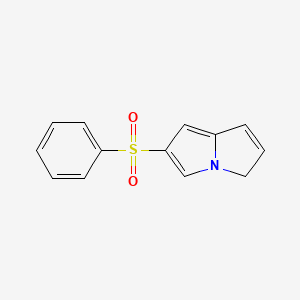
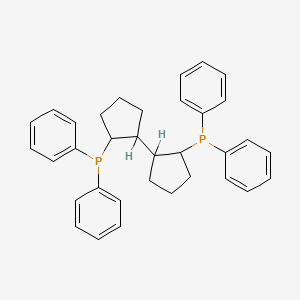
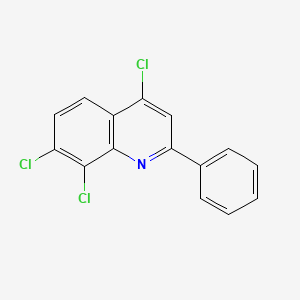
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

